An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern and reactivity make it a valuable precursor for the synthesis of a range of pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-methylpyridine, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a key intermediate in the development of prominent drugs, including the proton pump inhibitor pantoprazole and various kinase inhibitors.
Chemical and Physical Properties
4-Chloro-3-methylpyridine, also known as 4-chloro-3-picoline, is a substituted pyridine derivative. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring governs its reactivity and physical characteristics. The compound is typically available as a free base or as a hydrochloride salt, which exhibits greater stability and ease of handling.
Quantitative Data
The key physical and chemical properties of 4-Chloro-3-methylpyridine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of 4-Chloro-3-methylpyridine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 192-193 °C | [2] |
| Density | 1.17 g/cm³ | [2] |
| Refractive Index | 1.533 | [2] |
| Flash Point | 75 °C | [2] |
| pKa | 3.44 ± 0.10 (Predicted) | [2] |
Table 2: Physical and Chemical Properties of 4-Chloro-3-methylpyridine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN · HCl | [3] |
| Molecular Weight | 164.03 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 165-169 °C (lit.) | [3] |
| Assay | 97% | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Chloro-3-methylpyridine.
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Mass Spectrometry (MS): GC-MS analysis is a common technique for identifying 4-Chloro-3-methylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 4-Chloro-3-methylpyridine, compiled from various sources.
Synthesis of 4-Chloro-3-methylpyridine
A common method for the synthesis of 4-Chloro-3-methylpyridine is the chlorination of a suitable 3-methylpyridine precursor.
Method 1: Chlorination of 3-Methylpyridine-N-oxide
This method involves the oxidation of 3-methylpyridine to its N-oxide, followed by chlorination.
Experimental Workflow: Synthesis of 4-Chloro-3-methylpyridine
Caption: Synthetic workflow for 4-Chloro-3-methylpyridine.
Detailed Protocol:
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N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, at an elevated temperature to yield 3-methylpyridine-N-oxide.
-
Chlorination: The resulting 3-methylpyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[7] The reaction mixture is typically heated under reflux.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the reaction mixture is neutralized. The crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.[1][8][9][10]
Method 2: From 3-Methoxy-2-methyl-4(1H)-pyridone
This method involves the chlorination of a pyridone precursor.
Experimental Protocol:
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A suspension of 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is refluxed for 10 hours.[8]
-
The reaction mixture is then concentrated under reduced pressure.
-
Toluene is added to the residue, and the residual phosphorus oxychloride is removed by evaporation under reduced pressure.
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The resulting oily substance is treated with chloroform and water. The chloroform layer is separated.
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The aqueous layer is made alkaline with potassium carbonate and extracted with chloroform.
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The combined chloroform extracts are washed with water, dried, and the solvent is evaporated.
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The residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (a related compound, illustrating the technique).[8]
Role in Drug Development
4-Chloro-3-methylpyridine is a crucial intermediate in the synthesis of several commercially important pharmaceutical compounds. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, allows for the introduction of various functional groups, making it a versatile building block.[11]
Intermediate in Pantoprazole Synthesis
Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis of pantoprazole relies on the coupling of a substituted benzimidazole moiety with a pyridine derivative, for which 4-Chloro-3-methylpyridine is a key precursor.[2][12][13][14]
Logical Relationship: Role of 4-Chloro-3-methylpyridine in Pantoprazole Synthesis
Caption: Role of 4-Chloro-3-methylpyridine in Pantoprazole synthesis.
The synthesis involves converting 4-Chloro-3-methylpyridine through a series of steps, including methoxylation and oxidation, to form the key intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[3][15] This intermediate is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to produce pantoprazole.[2][12]
Precursor for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. 4-Chloro-3-methylpyridine serves as a starting material for the synthesis of various substituted pyridines that are incorporated into these complex molecules. The chlorine atom at the 4-position is readily displaced by nucleophiles, enabling the attachment of different pharmacophores.
Derivatives of 4-Chloro-3-methylpyridine are investigated for their potential as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[15][16][17][18][19]
Experimental Workflow: General Synthesis of a Kinase Inhibitor Precursor
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-Chloro-3-methylpyridine | 1681-36-3 | Benchchem [benchchem.com]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
